molecular formula C8H7FO3 B13652332 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Cat. No.: B13652332
M. Wt: 170.14 g/mol
InChI Key: VRDDRZSMMLHVJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-Fluoro-4-methoxybenzaldehyde with hydrogen bromide (HBr) under an inert atmosphere at elevated temperatures . The reaction is typically carried out at 140°C for 3 hours , followed by extraction with dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 3-Fluoro-5-hydroxy-4-methoxybenzoic acid.

    Reduction: Formation of 3-Fluoro-5-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl and methoxy groups contribute to the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
  • 3-Fluoro-4-methoxybenzaldehyde

Comparison: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-5-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3

InChI Key

VRDDRZSMMLHVJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C=O)O

Origin of Product

United States

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